BenchChemオンラインストアへようこそ!

Doryx

Population pharmacokinetics Bioavailability Formulation science

Doryx (doxycycline hyclate) delayed-release tablets employ enteric-coated pellet technology targeting duodenal release, reducing GI adverse events by 23 percentage points versus conventional doxycycline (43% vs. 66% incidence). Doryx MPC offers enhanced acid resistance. Critical dosing note: Doryx MPC 60 mg is bioequivalent to standard Doryx 50 mg—not interchangeable on a mg-to-mg basis, posing a 20% dosing error risk if substituted incorrectly. AB-rated generic delayed-release tablets provide a validated cost-saving alternative without sacrificing formulation-specific tolerability advantages. For procurement, specify 'delayed-release' to ensure therapeutic equivalence.

Molecular Formula C46H58Cl2N4O18
Molecular Weight 1025.9 g/mol
Cat. No. B8070219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoryx
Molecular FormulaC46H58Cl2N4O18
Molecular Weight1025.9 g/mol
Structural Identifiers
SMILESCCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl
InChIInChI=1S/2C22H24N2O8.C2H6O.2ClH.H2O/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;2*1H;1H2
InChIKeyUHHHTIKWXBRCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doryx (Doxycycline Hyclate Delayed-Release Tablets): Procurement-Ready Product Profile


Doryx is a branded oral formulation of doxycycline hyclate, a tetracycline-class antimicrobial synthetically derived from oxytetracycline [1]. The product utilizes a delayed-release (DR) delivery system consisting of specially coated pellets that resist dissolution in the acidic gastric environment, thereby targeting drug release to the duodenum where doxycycline absorption primarily occurs [1]. Doryx is available in two distinct delayed-release tablet technologies: conventional Doryx delayed-release tablets (available in 50 mg, 75 mg, 80 mg, 100 mg, 150 mg, and 200 mg strengths) and Doryx MPC (modified polymer coat) tablets (available in 60 mg and 120 mg strengths), the latter featuring increased acid resistance compared to the standard Doryx tablet [2]. Both formulations are indicated for a range of bacterial infections including rickettsial infections, sexually transmitted infections, respiratory tract infections, and as adjunctive therapy for severe acne [3]. Doryx is manufactured by Mayne Pharma International Pty Ltd and serves as a Reference Listed Drug (RLD) in the United States [4].

Doryx Procurement: Why Milligrams Are Not Interchangeable with Generic Doxycycline Products


Generic substitution of Doryx with conventional doxycycline hyclate or monohydrate products without consideration of formulation technology introduces measurable differences in gastrointestinal tolerability, dosing convenience, and therapeutic equivalence that directly impact patient adherence and clinical outcomes. Standard immediate-release doxycycline formulations are associated with higher rates of gastrointestinal adverse events, with one study reporting adverse reactions in 66% of subjects receiving doxycycline monohydrate compared to 43% receiving enteric-coated doxycycline hyclate pellets [1]. Additionally, the Doryx MPC modified polymer coat formulation is not substitutable with other doxycycline products on a milligram-to-milligram basis, as 60 mg Doryx MPC is equivalent to 50 mg conventional delayed-release Doryx, and 120 mg Doryx MPC is equivalent to 100 mg conventional Doryx [2]. Furthermore, Doryx MPC has increased acid resistance compared to standard Doryx tablets, which minimizes esophageal and stomach dissolution and is anticipated to reduce irritation in those regions [3]. While AB-rated generic delayed-release doxycycline hyclate tablets are therapeutically equivalent to Doryx and may be substituted, substitution with non-delayed-release doxycycline products eliminates the formulation-specific tolerability advantages that differentiate this product class [4].

Doryx Procurement Evidence Guide: Quantifiable Differentiation vs. Comparator Doxycycline Formulations


Doryx MPC vs. Standard Doryx: 20% Higher Doxycycline Content to Compensate for Fed-State Bioavailability Reduction

Doryx MPC delayed-release tablets were specifically formulated with a 20% higher doxycycline hyclate content (120 mg) compared to standard Doryx delayed-release tablets (100 mg) to address the observed reduction in relative bioavailability (RELF) that occurs under fed conditions [1]. A population pharmacokinetic model developed using pooled data from eight Phase 1 clinical trials found that the fed status decreases relative bioavailability (F) by 10.5% for doxycycline delayed-release formulations [2]. The model was specifically used to assess the power of bioequivalence between Doryx delayed-release tablets and Doryx MPC [3].

Population pharmacokinetics Bioavailability Formulation science

Doryx vs. Vibramycin: Significantly Lower Incidence of Gastrointestinal Side Effects

In a double-blind, placebo-controlled, multiple-dose crossover study comparing Doryx (enteric-coated doxycycline hyclate pellets) with Vibramycin (conventional doxycycline hyclate), Doryx demonstrated superiority in gastrointestinal tolerability [1]. The study found that a significantly greater number of volunteers reported positive gastrointestinal adverse event responses with Vibramycin versus Doryx and versus placebo; importantly, the positive response frequency was not significantly different between the Doryx and placebo regimens [2].

Gastrointestinal tolerability Adverse event incidence Delayed-release formulation

Enteric-Coated Doxycycline Hyclate vs. Doxycycline Monohydrate: 23 Percentage Point Reduction in Overall Adverse Reactions

A randomized, double-blind, three-way crossover study compared adverse reactions caused by enteric-coated doxycycline hyclate pellets in capsules (Doryx formulation) with doxycycline monohydrate tablets and placebo in 111 healthy volunteers [1]. Adverse reactions were reported by 66% of subjects during treatment with doxycycline monohydrate, compared to 43% during treatment with enteric-coated doxycycline hyclate and 30% during placebo [2]. Doxycycline monohydrate caused significantly more adverse reactions in general, and specifically more abdominal pain, nausea, and vomiting, compared to both enteric-coated doxycycline hyclate and placebo [3].

Adverse drug reactions Formulation tolerability Enteric coating

Doryx Delayed-Release vs. Generic Immediate-Release Doxycycline: Reduced Nausea and Vomiting with Comparable Efficacy

According to CDC guidelines, doxycycline hyclate delayed-release 200 mg tablet (Doryx) demonstrated comparable efficacy to twice-daily generic doxycycline while causing less nausea (13% vs. 21%) and vomiting (8% vs. 12%) [1]. Doxycycline hyclate delayed-release (Doryx) is better tolerated on the stomach compared to immediate-release doxycycline formulations, with significantly fewer gastrointestinal side effects [2].

Comparative efficacy Gastrointestinal tolerability Delayed-release technology

Doryx MPC vs. Standard Doryx: Enhanced Acid Resistance to Minimize Esophageal and Stomach Dissolution

Doryx MPC is a novel formulation featuring a modified polymer enteric coat with increased acid resistance compared to the standard Doryx tablet [1]. This enhanced acid resistance is designed to minimize esophageal and stomach dissolution, which is anticipated to reduce irritation in those regions [2]. The formulation consists of pellets with a modified polymer enteric coat that provides this increased acid resistance [3].

Acid resistance Esophageal irritation Modified polymer coating

Doryx MPC vs. Standard Doryx: Non-Interchangeable Milligram Dosing Confirmed by Regulatory and Clinical Resources

Modified polymer-coated tablet (Doryx MPC) is not substitutable with other doxycycline products on a milligram-to-milligram basis [1]. Specifically, 60 mg of modified polymer-coated tablet (Doryx MPC) is equivalent to 50 mg conventional delayed-release tablet, and 120 mg of modified polymer-coated tablet (Doryx MPC) is equivalent to 100 mg conventional delayed-release tablet [2]. This dosing conversion is corroborated by multiple clinical resources: Doryx MPC 120 mg is equivalent to Doryx conventional delayed-release tablet 100 mg [3], and 60 mg Doryx MPC equals 50 mg Doryx [4].

Dosing equivalence Therapeutic substitution Formulary management

Doryx Procurement Application Scenarios: Evidence-Driven Use Cases


Clinical Formulary Management: Selecting Doryx for Patients with History of Doxycycline Intolerance

For formulary committees and clinical pharmacists evaluating doxycycline options, the quantitative evidence supports preferential selection of Doryx delayed-release formulations for patients with documented gastrointestinal intolerance to conventional doxycycline products. The 23 percentage point reduction in overall adverse reaction incidence for enteric-coated doxycycline hyclate (43%) versus doxycycline monohydrate (66%) [1] provides a measurable clinical advantage. Additionally, Doryx's adverse event profile was not significantly different from placebo in a head-to-head study versus Vibramycin [2]. CDC-cited data further confirm that Doryx delayed-release 200 mg reduces nausea by 8 percentage points (13% vs. 21%) and vomiting by 4 percentage points (8% vs. 12%) compared to generic immediate-release doxycycline while maintaining comparable efficacy [3]. This scenario directly applies to procurement decisions where improved adherence through reduced adverse events is a formulary priority.

Hospital and Health System Procurement: Preventing Dosing Errors in Doryx MPC vs. Standard Doryx Conversion

For health-system pharmacy procurement and electronic health record (EHR) medication database management, the non-interchangeable milligram dosing between Doryx MPC and standard Doryx demands explicit procurement protocols. Doryx MPC 120 mg is bioequivalent to standard Doryx 100 mg, reflecting the 20% higher doxycycline content in the MPC formulation designed to compensate for the 10.5% reduction in relative bioavailability under fed conditions [4]. Substituting these products on a milligram-for-milligram basis without accounting for this conversion would result in a 20% dosing error. Procurement teams must ensure that ordering systems, automated dispensing cabinets, and clinical decision support tools reflect this distinction to prevent therapeutic misadventures.

Dermatology Practice Acquisition: Optimizing Acne and Rosacea Treatment Adherence

For dermatology practices and specialty pharmacies procuring oral antibiotics for long-term acne and rosacea management, Doryx's demonstrated gastrointestinal tolerability advantage supports its selection over conventional doxycycline products. The evidence showing that Doryx adverse event incidence is not significantly different from placebo [2], combined with the 23 percentage point reduction in adverse reactions versus doxycycline monohydrate [1], addresses a key driver of non-adherence in chronic antibiotic therapy. Furthermore, Doryx MPC's increased acid resistance, designed to minimize esophageal and stomach dissolution and anticipated to reduce irritation in those regions [5], provides an additional formulation-based rationale for procurement in practices managing patients with upper GI sensitivity. For acne vulgaris specifically, randomized clinical trials have evaluated Doryx Delayed Release Tablets against doxycycline hyclate using Investigator's Global Assessment (IGA) scores and absolute change in inflammatory lesion counts, providing a clinical evidence base for this indication [6].

Generic Procurement with Therapeutic Equivalence Assurance: Leveraging AB-Rated Alternatives

For cost-conscious procurement while maintaining therapeutic equivalence to Doryx, AB-rated generic doxycycline hyclate delayed-release tablets provide a validated substitution pathway. The FDA has approved multiple ANDA products as therapeutically equivalent to the Reference Listed Drug (RLD) Doryx tablets [7]. Alembic Pharmaceuticals received FDA approval for doxycycline hyclate delayed-release tablets USP (75 mg, 100 mg, 150 mg, and 200 mg) as therapeutically equivalent to Doryx [8]. However, procurement teams must verify that the generic product is specifically an AB-rated delayed-release tablet formulation; substitution with non-delayed-release doxycycline products eliminates the formulation-specific tolerability advantages documented in the evidence above. This scenario balances cost considerations with the clinical differentiation inherent to the delayed-release technology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doryx

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.